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CAS No.: 57675-44-2

Cat. No.: S725544

This document provides a detailed methodology for researchers and scientists to predict the viscosity of
Trimethylolpropane Trioleate (TMPTO) and its reaction mixtures using a functional group-based

mathematical model and standard experimental validation techniques.

Theoretical Foundation and Mathematical Model

Accurately predicting the viscosity of biolubricants like Trimethylolpropane Trioleate (TMPTO) during
their synthesis is crucial for optimizing formulations. A recent advanced approach uses a kinematic viscosity
sensitivity parameter ((S_{\nu,i})) for different functional groups, enabling the prediction of viscosity for

pure compounds and complex mixtures without isolating every intermediate [1].

The synthesis of TMPTO from Trimethylolpropane (TMP) and Oleic Acid (OA) is a stepwise process,
producing Trimethylolpropane Monooleate (TMPMO) and Trimethylolpropane Dioleate (TMPDO)
intermediates before final TMPTO. The model quantifies how each functional group in these structures

influences the overall mixture's kinematic viscosity ((\nu)) [1].

The core equation predicts the kinematic viscosity of a mixture ((\nu_m)) based on a reference compound

and the functional groups present is [1]: [ \nu_m = \nu_{\text{Ref}} \cdot \left[ \sum_i"n \left( x_i \cdot
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(10M{S_{\nu,i} \cdot \Delta N_i}) {\frac{1}{3}} \right) \right]A3 ]

Where:

(\nu_m): Kinematic viscosity of the mixture at a defined temperature (e.g., 40 °C or 100 °C).
(\nu_{\text{Ref}}): Kinematic viscosity of a chosen non-functionalized reference compound.
(x_i): Molar fraction of component (i) in the mixture.

(S_{\nu,i}): Kinematic viscosity sensitivity parameter for functional group (i).

(\Delta N_i): Change in the number of functional group (i) relative to the reference compound.

This model successfully fits experimental viscosity data of TMP-oleate biolubricants at 40 °C and 100 °C,

allowing for the prediction of the Viscosity Index (VI) [1].

Impact of Reaction Components on Viscosity

Applying this model reveals the distinct effects of each synthesis component [1]:

e TMPTO (Trioleate): Imparts excellent viscosity properties, contributing to a high Viscosity Index (VI
up to 218).

e TMPDO (Dioleate): Also exhibits very interesting lubricant properties, though slightly less than
TMPTO.

e TMPMO (Monooleate): Dramatically decreases viscosity properties.
¢ Unreacted Oleic Acid (OA): Significantly degrades viscosity performance and should be minimized.

The following workflow outlines the procedure for utilizing this predictive model, from synthesis to

viscosity prediction and validation.
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Workflow for Predicting TMPTO Mixture Viscosity

Reaction Product

etermine Molar Fractions (xi)

List Components:
TMP, TMPMO, TMPDO, TMPTO, OA

Apply Sensitivity Parameters (Sv,i) for Functional Groups

se Reference Viscosity (VRef)  New Batch

Calculate Mixture Viscosity (vm) via Model

Predict Viscosity Index (VI)

ompare Results

Validate with Experimental Measurement

Adjust Synthesis/Compositio

Optimize Formulation
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Experimental Protocols for Synthesis and Validation

This section provides standardized protocols for synthesizing TMPTO and experimentally determining its

viscosity to validate the predictive model.

Synthesis of Trimethylolpropane Trioleate (TMPTO)

Principle: TMPTO is prepared via direct esterification of Oleic Acid (OA) with Trimethylolpropane (TMP)

using a solid acid catalyst, avoiding solvents [2].

Materials:

¢ Reactants: Trimethylolpropane (TMP), Oleic Acid (OA). Molar ratio typically 1:3 (TMP:OA) for full
esterification.

e Catalyst: Solid acid catalyst (e.g., methanesulfonic acid).

e Equipment: Round-bottom flask, heater with magnetic stirrer, thermometer, nitrogen inlet, water
separator.

Procedure:

e Charge TMP and OA into the reaction flask in a 1:3.2 molar ratio (slight OA excess).

e Add solid acid catalyst (0.5-1.0 wt% of total reactants).

e Heat the mixture to 150-160 °C with continuous stirring under a nitrogen atmosphere.

¢ Remove reaction water continuously using a water separator. Monitor reaction progress by the
amount of water collected.

e Continue the reaction until acid value drops below a predetermined level (e.g., conversion >96.5%)
[2].

¢ Cool the mixture, separate the catalyst by filtration, and purify the product if necessary.

Experimental Determination of Viscosity

Validating predictions requires accurate viscosity measurement, commonly done with rotational or falling-

ball viscometers.
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2.2.1 Protocol: Rotational Viscometer

Principle: A spindle rotates at constant speed in a fluid; viscous drag produces a measured torque

proportional to viscosity [3].

Procedure:

e Pour TMPTO sample into the viscometer's cylindrical vessel.

e Select appropriate spindle and rotational speed.

e Immerse spindle and allow temperature to equilibrate (e.g., at 40 °C and 100 °C) using a circulating
water bath.

e Start rotation and record torque measurement at equilibrium.

e Calculate dynamic viscosity (n) using instrument calibration. Convert to kinematic viscosity (v) using
measured density: (\nu = \eta / \rho) [3].

2.2.2 Protocol: Falling-Ball Viscometer (Hoppler Type)

Principle: Viscosity is determined from the time a ball takes to fall a set distance through a tube filled with

sample [3].

Procedure:

¢ Fill the inclined tube with TMPTO sample, ensuring no air bubbles.

e Select a ball with density greater than the sample.

¢ Condition the filled tube in a constant temperature bath.

¢ Invert the tube and measure the time (At) for the ball to fall between two markings.

e Calculate kinematic viscosity using: (\eta = C \cdot (\rho_b - \rho_f) \cdot \Delta t), where C is the
apparatus constant, pb is ball density, and pf is fluid density [3].

Data Presentation and Model Parameters

Key Physicochemical Properties of TMPTO

Table 1: Measured properties of synthesized TMPTO base oil [2].
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Property Value Test Method / Conditions
Kinematic Viscosity at 40 °C ~ 46-48 mm?/s (cSt) ASTM D445

Kinematic Viscosity at 100 °C ~10-11 mm#?/s (cSt) ASTM D445

Viscosity Index (VI) 189 - 218 ASTM D2270 [1] [2]

Flash Point 309 °C -

Pour Point = -41 °C -

Influence of Reaction Components on Viscosity Index

Table 2: Effect of mixture composition on lubricant properties, as predicted by the functional group model

[1].

Reaction ] ) )
Key Functional Groups Impact on Viscosity Index (VI)
Component
TMPTO (Trioleate) Ester (C=0), Long alkyl chain High positive impact (VI up to
218)
TMPDO (Dioleate) Ester (C=0), Hydroxyl (-OH), Long alkyl Beneficial impact
chain
TMPMO Ester (C=0), Multiple Hydroxyl (-OH) Severe negative impact
(Monooleate)
Unreacted Oleic Carboxylic Acid (-COOH) Severe negative impact

Acid

Additional Considerations for Research and
Development
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e Oxidative Stability: TMPTO demonstrates good hydrolytic stability and high flash points, but its
oxidation is accelerated by contact with iron surfaces. The C=C bonds in the oleic chain are
vulnerable sites [4].

¢ Machine Learning Approaches: For broader viscosity prediction, Physics-Informed Machine
Learning models that integrate descriptors from molecular dynamics simulations show promise.
These models can accurately capture the inverse relationship between viscosity and temperature [5].

¢ Additive Compatibility: TMPTO exhibits excellent compatibility with conventional lubricant additives.
Zinc dialkyl dithiophosphates (ZDDP) significantly enhance extreme pressure and anti-wear
properties [2].

Conclusion

The functional group sensitivity model provides a powerful tool for predicting the viscosity of TMPTO
biolubricant mixtures, enabling targeted synthesis and formulation. This document's protocols and data offer
a foundation for researchers to efficiently develop high-performance, environmentally friendly lubricants.

Experimental validation remains essential to confirm model predictions and ensure final product quality.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b725544#predicting-tmpto-viscosity-using-functional-group-

models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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